2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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Description
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Biological Activity
The compound 2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has gained attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A pyrazolo[1,5-a]pyrimidine core.
- A methoxyphenyl group at the 2-position.
- A methyl group at the 5-position.
- A pyridin-3-ylmethyl substituent at the nitrogen atom.
The molecular weight is approximately 345.4 g/mol , and its chemical formula is C20H19N5O .
Antimycobacterial Activity
Research has shown that this compound exhibits potent activity against Mycobacterium tuberculosis (M.tb) . It acts as an inhibitor of mycobacterial ATP synthase, crucial for bacterial energy metabolism. In vitro studies have reported significant inhibition of M.tb growth with minimal toxicity to human cells . The structure-activity relationship (SAR) analysis indicated that modifications in the substituents can enhance biological efficacy while maintaining low hERG liability, essential for cardiac safety .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha in various cellular models. This activity is particularly relevant in conditions like autoimmune diseases and chronic inflammation. For instance, derivatives of similar pyrazolo compounds have been shown to reduce LPS-induced TNF-alpha release in murine models .
Anticancer Potential
In addition to its antimycobacterial and anti-inflammatory activities, this pyrazolo compound has been investigated for anticancer properties. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating substantial growth inhibition . The mechanism involves cell cycle arrest at the G2/M phase and induction of apoptosis through modulation of Bcl-2 and Bax protein expressions .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
- Cytokine Modulation : It alters cytokine production in inflammatory responses, contributing to its anti-inflammatory effects.
- Apoptotic Pathways : The activation of apoptotic pathways leads to programmed cell death in cancer cells.
Study on Antimycobacterial Activity
A study evaluated various derivatives of pyrazolo compounds against M.tb. The results indicated that compounds with specific substitutions at the 5-position exhibited MIC values ranging from 0.2 to 1.5 µg/mL, demonstrating strong antimycobacterial activity .
Study on Anti-inflammatory Effects
In a murine model of inflammation induced by LPS, compounds similar to this compound significantly reduced TNF-alpha levels by up to 97% at certain concentrations .
Properties
IUPAC Name |
2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19(22-13-15-6-5-9-21-12-15)25-20(23-14)11-17(24-25)16-7-3-4-8-18(16)26-2/h3-12,22H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOCYRIWULXJIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)NCC3=CN=CC=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.